Enhanced Lipophilicity (LogP) Compared to Unsubstituted Pyrimidine-5-carbonyl Chloride
The lipophilicity of 2-phenylpyrimidine-5-carbonyl chloride (CAS 122774-00-9) is significantly higher than that of the unsubstituted pyrimidine-5-carbonyl chloride (CAS 40929-48-4), a key comparator [1]. This difference is quantitatively defined by the calculated LogP values, which are 2.52 for the target compound and 0.86 for the comparator [1][2]. This nearly three-fold increase in lipophilicity is a direct consequence of the 2-phenyl substituent and is a critical factor influencing the compound's solubility profile and its partitioning behavior in biological and synthetic systems.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.52 (calculated) |
| Comparator Or Baseline | Pyrimidine-5-carbonyl chloride (CAS 40929-48-4): LogP = 0.86 (calculated) |
| Quantified Difference | Δ LogP = +1.66 (Target is ~2.9x more lipophilic) |
| Conditions | Calculated LogP values from authoritative chemical databases |
Why This Matters
Higher lipophilicity can improve passive membrane permeability in cellular assays and alters the solubility profile, dictating the choice of solvent systems and purification strategies during synthesis.
- [1] ChemSrc. 2-Phenylpyrimidine-5-carbonyl chloride (CAS 122774-00-9) Properties Data Page. Retrieved from chemsrc.com. View Source
- [2] MolBase. pyrimidine-5-carbonyl chloride (CAS 40929-48-4) Properties Data Page. Retrieved from molbase.cn. View Source
